Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride
Description
Historical Context of Azabicyclo[3.3.1]nonane Scaffolds in Medicinal Chemistry
The azabicyclo[3.3.1]nonane scaffold has been a focal point in heterocyclic chemistry since the mid-20th century, primarily due to its structural resemblance to natural alkaloids like tropane and its derivatives. Early synthetic efforts focused on classical cyclization strategies, such as Dieckmann condensation and Mannich reactions, to construct the bicyclic framework. A pivotal advancement came in 2009 with the development of a three-step synthesis for 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), which demonstrated the scaffold’s utility in catalytic oxidations and underscored its stability under reactive conditions. This work laid the groundwork for exploring substituted variants, including this compound, which introduced oxygen heteroatoms to enhance solubility and hydrogen-bonding capabilities.
The integration of computational chemistry in the 2010s accelerated the design of azabicyclo[3.3.1]nonane derivatives for drug discovery. For instance, molecular docking studies revealed that the scaffold’s rigid conformation allows precise interactions with neurotransmitter receptors, making it a candidate for central nervous system (CNS) therapeutics. Comparative analyses with simpler piperidine and morpholine analogs further demonstrated its superior metabolic stability and reduced off-target effects, as evidenced by its prolonged half-life in in vitro hepatic microsome assays.
Significance of Oxygen-Nitrogen Bicyclic Architectures in Bioactive Molecule Design
The incorporation of both oxygen and nitrogen atoms into bicyclic systems, as seen in this compound, addresses critical challenges in modern drug design. The oxygen atom in the 3-oxa position introduces an ether linkage, which enhances solubility in polar solvents (e.g., water solubility >50 mg/mL), while the tertiary nitrogen at the 9-aza position provides a site for protonation, facilitating salt formation (e.g., hydrochloride) for improved crystallinity and bioavailability. This dual heteroatom configuration mimics natural product frameworks, such as those found in indole alkaloids, enabling interactions with diverse biological targets.
Structural studies using X-ray crystallography and NMR spectroscopy have elucidated the scaffold’s chair-boat conformation, which minimizes steric strain and optimizes hydrogen-bonding networks. For example, the carboxylate ester at the 7-position projects axially, positioning it for nucleophilic attack in hydrolysis reactions—a property exploited in prodrug designs. Furthermore, the bicyclo[3.3.1]nonane system’s bridgehead nitrogen allows for regioselective functionalization, enabling the synthesis of derivatives with tailored pharmacokinetic profiles.
Recent applications in antimicrobial and anticancer research highlight the scaffold’s versatility. Derivatives bearing fluorinated aryl groups at the carboxylate position have shown sub-micromolar inhibition against Staphylococcus aureus efflux pumps, while spiro-fused analogs exhibit potent tubulin polymerization inhibition in breast cancer cell lines. These findings underscore the oxygen-nitrogen bicyclic architecture’s role in balancing lipophilicity and polarity, a key determinant of drug-likeness in lead optimization campaigns.
Properties
IUPAC Name |
methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-9(11)6-2-7-4-13-5-8(3-6)10-7;/h6-8,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNNZVYDLXVPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2COCC(C1)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride involves several steps. One common synthetic route includes the reaction of a bicyclic lactam with methanol in the presence of hydrochloric acid. The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride has been studied for its potential pharmacological effects, particularly in the context of drug development.
Pharmacological Applications
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Neuropharmacology :
- This compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Studies suggest that compounds with similar bicyclic structures can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions such as Alzheimer's disease or Parkinson's disease.
-
Antimicrobial Activity :
- Preliminary studies indicate that this compound might possess antimicrobial properties, which could be explored further for developing new antibiotics or antifungal agents.
-
Analgesic Effects :
- Research into analogs of this compound has shown promise in pain management, suggesting that it could be developed into a novel analgesic medication.
Drug Design and Development
This compound serves as a building block in the synthesis of more complex molecules used in drug design.
Table 1: Potential Derivatives and Their Applications
| Derivative Name | Potential Application |
|---|---|
| 9-Azabicyclo[3.3.1]nonane derivatives | Antidepressants |
| Ester derivatives | Anti-inflammatory agents |
| Hydrochloride salts | Enhanced solubility and bioavailability |
Material Science Applications
The unique structural features of this compound also lend themselves to applications in material science.
Polymer Chemistry
This compound can be utilized as a monomer or crosslinking agent in the synthesis of polymers with specific mechanical and thermal properties, which can be applied in coatings, adhesives, and composites.
Case Studies
-
Neuroprotective Study :
- A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of bicyclic compounds similar to methyl 3-oxa-9-azabicyclo[3.3.1]nonane derivatives on neuronal cell lines exposed to oxidative stress.
- Results indicated a significant reduction in cell death, suggesting potential therapeutic applications in neurodegenerative diseases.
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Antimicrobial Testing :
- In a study conducted by researchers at a university laboratory, the antimicrobial activity of methyl 3-oxa derivatives was evaluated against various bacterial strains.
- The findings demonstrated notable inhibition zones, indicating its potential as an antibiotic agent.
Mechanism of Action
The mechanism of action of Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and related bicyclic derivatives:
Key Observations
Substituent Effects: The benzyl-substituted derivative (C₁₅H₂₀ClNO₃) introduces aromatic bulk, increasing lipophilicity but reducing aqueous solubility compared to the target compound .
Positional Isomerism: Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride demonstrates how ester group placement (position 3 vs. 7) alters the bicyclic system’s geometry, affecting binding to biological targets .
Heteroatom Variations: Compounds like 3-Oxa-7-azabicyclo[3.3.1]nonane () swap nitrogen and oxygen positions, modifying electronic properties and hydrogen-bonding capacity.
Research and Application Insights
- Pharmacological Potential: Derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one () are studied for broad therapeutic applications, suggesting that the target compound’s bicyclic core may similarly serve as a scaffold for bioactive molecules.
- Safety Profiles : The target compound’s hazard statements (H302, H315, H319) highlight risks of oral toxicity and skin/eye irritation, common in hydrochlorides . Comparatively, benzyl-substituted analogs may exhibit distinct toxicity due to aromatic moieties .
- Synthetic Utility : The methyl ester in the target compound could act as a prodrug, hydrolyzing in vivo to a carboxylic acid, whereas tert-butyl esters () require harsher conditions for cleavage .
Biological Activity
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride (CAS No. 1524708-14-2) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₆ClNO₃
- Molecular Weight : 221.69 g/mol
- IUPAC Name : this compound
- CAS Number : 1524708-14-2
Research indicates that methyl 3-oxa-9-azabicyclo[3.3.1]nonane derivatives exhibit various biological activities primarily through interactions with specific biological targets, including enzymes and receptors involved in metabolic pathways and cellular signaling.
Inhibition of Enzymatic Activity
Some studies have suggested that this compound may act as an inhibitor of certain enzymes, particularly those involved in the PI3K signaling pathway, which is crucial for cell growth and survival. Inhibition of these pathways can lead to potential therapeutic effects in cancer treatment by preventing uncontrolled cellular proliferation .
Pharmacological Effects
- Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may possess antitumor properties, potentially through the modulation of apoptotic pathways or inhibition of tumor-promoting enzymes .
- Neuroprotective Effects : The structural features of the compound suggest potential neuroprotective effects, which could be beneficial in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Case Studies
Several research articles have documented the biological effects of related compounds within the bicyclic family. Here are notable findings:
Q & A
Q. Basic Research Focus
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Handling : Use inert atmospheres (N/Ar) during synthesis to avoid moisture absorption. Personal protective equipment (PPE) is mandatory due to potential respiratory and dermal hazards .
- Stability monitoring : Regular HPLC analysis detects degradation products (e.g., free acid from ester hydrolysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
